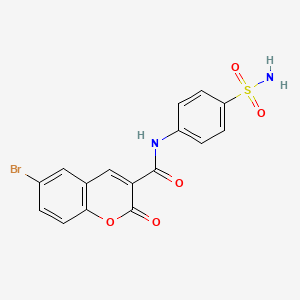

6-bromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-bromo-2-oxo-N-(4-sulfamoylphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O5S/c17-10-1-6-14-9(7-10)8-13(16(21)24-14)15(20)19-11-2-4-12(5-3-11)25(18,22)23/h1-8H,(H,19,20)(H2,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOECZORGGSWEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps:

Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base such as pyridine or triethylamine.

Carboxamidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide, thiourea, or alkoxides in polar aprotic solvents.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of chromene compounds, including 6-bromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, exhibit promising anticancer properties. These compounds have been observed to inhibit cell proliferation in various cancer cell lines. For example, studies have shown that chromene derivatives can induce apoptosis in breast cancer cells, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antibacterial agent .

Biological Studies

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown potential in inhibiting carbonic anhydrase, an enzyme implicated in various physiological and pathological processes, including cancer progression and metabolic disorders .

Targeting Inflammatory Pathways

The compound's structure suggests it may interact with inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation. Preliminary studies indicate that it could modulate cytokine production, which is crucial in inflammatory responses .

Material Sciences

Synthesis of Functional Materials

In material sciences, the unique chemical properties of this compound allow for its use in synthesizing novel functional materials. Its derivatives can be utilized in creating organic light-emitting diodes (OLEDs) and other electronic materials due to their photophysical properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values indicating high potency. |

| Study B | Antimicrobial Activity | Showed effective inhibition against E. coli and S. aureus with minimal inhibitory concentrations (MIC) comparable to existing antibiotics. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of carbonic anhydrase with implications for therapeutic development in metabolic diseases. |

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The bromine atom and sulfamoyl group play crucial roles in binding to these targets, often inhibiting their activity. This can lead to the modulation of various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

- The bromine atom at position 6 enhances molecular weight and may influence lipophilicity and binding affinity compared to non-brominated analogs (e.g., vs. ).

- Additional substituents (e.g., 8-methoxy in ) introduce steric and electronic effects, altering solubility and activity profiles.

Comparison with Related Compounds

- Non-brominated analog (Compound 12): Synthesized via Method A (yield: 86%) and Method B (yield: comparable) .

- Carbonic anhydrase inhibitors (5a–j): Synthesized via coupling of chromene-carboxylic acids with 4-aminobenzenesulfonamide, yielding 84–93% .

- Coumarin-BMT hybrids (7c, 9c) : Synthesized via multi-step alkylation/condensation (yields: 30–38%) .

Enzyme Inhibition

- Carbonic Anhydrase (CA) Inhibition : Sulfamoylphenyl analogs (e.g., 5a–j) exhibit CA inhibition, with substituent position (e.g., 4-oxo vs. 2-oxo) affecting potency .

- Monoamine Oxidase (MAO) Inhibition: 2H-chromene-3-carboxamides (4a–t) demonstrate MAO-A/MAO-B selectivity, though the bromo-substituted target compound’s activity remains unstudied .

Structural-Activity Relationships (SAR)

- Sulfamoyl Group : Critical for CA inhibition due to zinc-binding sulfonamide moiety .

- Bromine Atom : May enhance lipophilicity and membrane permeability compared to methoxy or methyl substituents .

- Chromene Core : The 2-oxo configuration is associated with higher thermal stability (m.p. >300°C) compared to 4-oxo isomers .

Physicochemical Properties

Thermal Stability

- The target compound and its sulfamoylphenyl analogs exhibit high melting points (>300°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking .

- Methoxy-substituted analogs (e.g., ) likely have lower melting points due to reduced polarity.

Solubility

- Sulfamoyl groups enhance water solubility via hydrogen bonding, whereas bromine and methoxy groups increase lipophilicity .

Biological Activity

6-Bromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structural features of this compound, including the sulfonamide group and the chromene backbone, contribute to its potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 426.31 g/mol. The presence of the bromine atom, sulfonamide moiety, and carboxamide functional group enhances its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of chromene-sulfonamide hybrids, including this compound. In vitro assays demonstrated significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimal inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth, indicating their potential as antibacterial agents .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro cytotoxicity assays against various cancer cell lines revealed that it exhibits promising antiproliferative effects. For instance, studies showed that certain derivatives of chromene-sulfonamide hybrids have IC50 values in the low micromolar range against liver carcinoma cells (HEPG2) . The mechanism of action is believed to involve apoptosis induction and disruption of cell cycle progression.

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers. Preliminary results indicate a reduction in pro-inflammatory cytokines, suggesting that this compound may inhibit inflammatory pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, several chromene derivatives were synthesized and tested for their antimicrobial properties. Among them, this compound demonstrated superior activity against E. coli, with an MIC value of 32 µg/mL, compared to other derivatives which had MIC values ranging from 64 to 128 µg/mL .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of chromene-sulfonamide hybrids were screened for cytotoxicity using the MTT assay on HEPG2 cells. The results indicated that compounds with a sulfonamide group exhibited enhanced cytotoxic effects, with IC50 values as low as 5 µM for some derivatives . This highlights the importance of structural modifications in enhancing biological activity.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.